molecular formula C8H17N B3115882 (2,2-Dimethylcyclopentyl)methanamine CAS No. 212382-59-7

(2,2-Dimethylcyclopentyl)methanamine

Cat. No.: B3115882
CAS No.: 212382-59-7
M. Wt: 127.23 g/mol
InChI Key: FICBTSLUMJAISS-UHFFFAOYSA-N
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Description

(2,2-Dimethylcyclopentyl)methanamine (CAS 1245617-95-1) is a bicyclic amine featuring a cyclopentane ring substituted with two methyl groups at the 2-position and a methanamine group. Its molecular formula is C₈H₁₇N, with a molecular weight of 127.23 g/mol.

Properties

IUPAC Name

(2,2-dimethylcyclopentyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2)5-3-4-7(8)6-9/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICBTSLUMJAISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylcyclopentyl)methanamine can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylcyclopentanone with ammonia or an amine under reducing conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process.

Industrial Production Methods: In an industrial setting, the production of (2,2-Dimethylcyclopentyl)methanamine may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2,2-Dimethylcyclopentyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), Pd/C with H2.

    Substitution: Alkyl halides, base catalysts.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Substituted cyclopentyl derivatives.

Scientific Research Applications

(2,2-Dimethylcyclopentyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Industry: Utilized in the development of catalysts and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of (2,2-Dimethylcyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities but differ in ring size, substituent positions, or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
(2,2-Dimethylcyclopropyl)methanamine 725743-45-3 C₆H₁₁N 99.17 Cyclopropane ring with 2,2-dimethyl groups
(3,3-Dimethylcyclopentyl)methanamine HCl - C₈H₁₇N·HCl 163.69 Cyclopentane with 3,3-dimethyl groups
[1-(2-Methoxyethyl)cyclopentyl]methanamine 1343821-06-6 C₉H₁₉NO 157.26 Cyclopentane + methoxyethyl substituent
(2,2-Dichlorocyclopropyl)methanamine 68618-71-3 C₄H₇Cl₂N 156.01 Dichlorinated cyclopropane ring
[2-(Cyclopentyloxy)-4-methylphenyl]methanamine 1250167-62-4 C₁₃H₁₉NO 205.30 Aromatic ring with cyclopentyloxy group

Key Differences and Implications

Ring Size and Strain
  • Cyclopropane vs. Cyclopentane : The cyclopropane derivatives (e.g., (2,2-Dimethylcyclopropyl)methanamine) exhibit higher ring strain, making them more reactive in ring-opening reactions compared to the cyclopentane-based compounds .
Substituent Effects
  • Electron-Withdrawing Groups : The dichloro substituent in (2,2-Dichlorocyclopropyl)methanamine increases electrophilicity, favoring reactions such as nucleophilic substitution, unlike the electron-donating methyl groups in the main compound .
  • Functional Groups : The methoxyethyl group in [1-(2-Methoxyethyl)cyclopentyl]methanamine enhances solubility in polar solvents, which is absent in the purely hydrocarbon-substituted analogs .
Aromatic vs. Aliphatic Systems
  • Aromatic Derivatives : Compounds like [2-(Cyclopentyloxy)-4-methylphenyl]methanamine (CAS 1250167-62-4) exhibit conjugation and π-π interactions, making them suitable for applications in drug design or materials science, unlike the aliphatic cyclopentane derivatives .

Biological Activity

(2,2-Dimethylcyclopentyl)methanamine is an organic compound with the molecular formula C8H17N. It is a derivative of cyclopentane, characterized by two methyl groups attached to the second carbon and a methanamine group. This structural configuration imparts unique biological properties, making it a subject of interest in various scientific fields, including medicinal chemistry and biochemistry.

Overview of Reactions

(2,2-Dimethylcyclopentyl)methanamine can undergo several types of chemical reactions:

  • Oxidation : Utilizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), it can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction : Reduction reactions with lithium aluminum hydride (LiAlH₄) can yield secondary amines or alcohols.
  • Substitution : The compound can participate in nucleophilic substitution reactions with halogenated compounds, resulting in various substituted derivatives.
Reaction TypeExample Products
OxidationKetones, Carboxylic Acids
ReductionSecondary Amines, Alcohols
SubstitutionSubstituted Cyclopentyl Derivatives

The biological activity of (2,2-Dimethylcyclopentyl)methanamine often involves its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or activator, modulating the activity of these targets. The precise pathways and molecular interactions depend on the biological system being studied.

Medicinal Chemistry

Research indicates that (2,2-Dimethylcyclopentyl)methanamine has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for exploring therapeutic effects against various diseases. Specifically, its derivatives are studied for their potential anti-inflammatory and analgesic properties.

Enzyme-Substrate Interactions

Studies have shown that this compound can be utilized in biochemical assays to investigate enzyme-substrate interactions. Its unique structure allows it to serve as a ligand, facilitating the study of enzyme kinetics and mechanisms.

Case Studies

  • Antioxidant Activity : A study evaluated the antioxidant properties of extracts containing (2,2-Dimethylcyclopentyl)methanamine derivatives. The results indicated significant free radical scavenging activity with IC50 values ranging from 8 to 10 µg/mL for ABTS assays .
  • Antimicrobial Properties : In vitro tests demonstrated that certain derivatives exhibited antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MIC) were determined using standard methods, highlighting the potential of these compounds in developing new antimicrobial agents .
  • Toxicity Studies : Toxicity assessments conducted in animal models showed no adverse effects at high doses (up to 5000 mg/kg), suggesting a favorable safety profile for further pharmacological exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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